1-phenylethyl 2-chloro-4-nitrobenzoate
Description
1-Phenylethyl 2-chloro-4-nitrobenzoate is a benzoate ester derivative featuring a 1-phenylethyl alcohol moiety esterified with 2-chloro-4-nitrobenzoic acid. The compound combines aromatic, electron-withdrawing (chloro and nitro), and lipophilic (1-phenylethyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-phenylethyl 2-chloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-10(11-5-3-2-4-6-11)21-15(18)13-8-7-12(17(19)20)9-14(13)16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXKDGYQIXWAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-phenylethyl 2-chloro-4-nitrobenzoate can be achieved through esterification reactions. One common method involves the reaction of 2-chloro-4-nitrobenzoic acid with 1-phenylethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
1-Phenylethyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzoates.
Reduction: The nitro group at the 4-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-nitrobenzoic acid and 1-phenylethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) with heating.
Major Products:
- Substituted benzoates (from nucleophilic substitution)
- 2-Chloro-4-aminobenzoate (from reduction)
- 2-Chloro-4-nitrobenzoic acid and 1-phenylethanol (from hydrolysis)
Scientific Research Applications
Chemistry:
1-Phenylethyl 2-chloro-4-nitrobenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various substituted benzoates and other aromatic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine:
In biological research, derivatives of this compound are studied for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry:
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the design of novel materials with specific properties, such as enhanced thermal stability or optical characteristics.
Mechanism of Action
The mechanism of action of 1-phenylethyl 2-chloro-4-nitrobenzoate depends on its chemical reactivity. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In reduction reactions, the nitro group undergoes electron transfer processes, leading to the formation of an amino group.
Molecular Targets and Pathways:
The molecular targets and pathways involved in the biological activity of this compound derivatives are diverse. These compounds may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, the reduction of the nitro group to an amino group can enhance the compound’s ability to interact with specific biological targets.
Comparison with Similar Compounds
Structural and Functional Analogues
Substituent Effects on Bioactivity
- 3-Phenyl-5-(1-phenylethyl)-THTT (Compound 42) : This tetrahydro-2H-1,3,5-thiadiazine-2-thione derivative exhibits potent antifungal activity against Candida krusei and C. parapsilosis, surpassing fluconazole in efficacy . The 1-phenylethyl group likely enhances lipophilicity, aiding membrane penetration in microbial cells.
- Pyridine Derivatives (): Pyridine-based compounds with 1-phenylethyl substituents, such as 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile, show broad-spectrum antimicrobial activity (inhibition zones: 12.0–16.0 mm) against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida species . The nitro and chloro groups in 1-phenylethyl 2-chloro-4-nitrobenzoate may similarly enhance reactivity or target binding.
Antimicrobial Activity
Mechanistic Considerations
- The nitro group in 2-chloro-4-nitrobenzoate may act as a electrophilic warhead, enabling covalent interactions with microbial enzymes (e.g., reductases or proteases). This mechanism is observed in nitro-containing antibiotics like chloramphenicol .
Physicochemical and Crystallographic Properties
While direct data for this compound are absent, tools like Mercury CSD () and SHELX () are critical for analyzing packing patterns and intermolecular interactions in similar esters. For example:
- Crystal Packing : Esters with bulky substituents (e.g., 1-phenylethyl) often exhibit layered or herringbone packing due to π-π stacking and van der Waals interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
